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Compound of Interest

Compound Name: 5-Hexynyl diethylborinate

Cat. No.: B15370133

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties of 5-Hexynyl diethylborinate, a valuable reagent in organic synthesis. The
information is curated for researchers, scientists, and professionals in drug development who
require a detailed understanding of this compound for its potential applications.

Chemical Structure and Identifiers

5-Hexynyl diethylborinate, also known by its IUPAC name diethyl(hex-5-ynoxy)borane, is an
organoboron compound featuring a diethylborinate group esterified with 5-hexyn-1-ol. The
presence of a terminal alkyne and a borinic ester moiety makes it a versatile building block in
various chemical transformations.

Table 1: Chemical Identifiers of 5-Hexynyl Diethylborinate[1]
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Identifier Value

IUPAC Name diethyl(hex-5-ynoxy)borane

CAS Number 62338-11-8

Molecular Formula C10H19BO

Molecular Weight 166.07 g/mol

SMILES String B(CC)(CC)OCCCCC#C

InChl Key TZEMMNLIQYPODC-UHFFFAOYSA-N

Physicochemical Properties (Predicted)

While specific experimental data for the physical properties of 5-Hexynyl diethylborinate is
not readily available in the literature, the following properties can be predicted based on its
chemical structure and comparison with similar compounds.

Table 2: Predicted Physicochemical Properties of 5-Hexynyl Diethylborinate

Property Predicted Value Notes

Appearance Colorless to pale yellow liquid Typical for borinic esters.

Expected to be distillable

Boiling Point Not available
under reduced pressure.
] ] ) Expected to be a liquid at room
Melting Point Not applicable
temperature.
Soluble in common organic Alkynes are generally nonpolar
- solvents (e.g., THF, diethyl and soluble in organic
Solubility . .
ether, dichloromethane). solvents.[2][3] Borinic esters
Insoluble in water. are sensitive to hydrolysis.

Spectroscopic Data (Predicted)
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Detailed experimental spectra for 5-Hexynyl diethylborinate are not publicly available.
However, the expected spectroscopic characteristics can be predicted based on its molecular
structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted *H NMR Chemical Shifts for 5-Hexynyl Diethylborinate

Predicted Chemical Shift

Protons Multiplicity
(ppm)

HC= Triplet ~1.9-2.1
=C-CH: Triplet of triplets ~2.1-23
O-CH:2 Triplet ~3.6-3.8
O-CH2-CH2 Multiplet ~1.6-1.8
CH2-CH2-CH:2 Multiplet ~15-17
B-CH2-CHs Quartet ~0.7-0.9
B-CHz2-CHs Triplet ~0.8-1.0

Table 4: Predicted 13C NMR Chemical Shifts for 5-Hexynyl Diethylborinate
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Carbon Predicted Chemical Shift (ppm)

C=CH ~83 - 85

C=CH ~68 - 70

O-CH: ~60 - 65

O-CH2-CH2 ~30-35

CH2-CH2-CHz2 ~24 - 28

=C-CH: ~17 - 20

B-CHa-CHs ~10 - 15 (broad due to boron quadrupolar
relaxation)

B-CH2-CHs ~8-12

Infrared (IR) Spectroscopy

Table 5: Predicted Characteristic IR Absorptions for 5-Hexynyl Diethylborinate

Functional Group Wavenumber (cm~?) Intensity

=C-H stretch ~3300 Strong, sharp
C-H stretch (sp?) ~2850 - 3000 Medium to strong
C=C stretch ~2120 Weak to medium
B-O stretch ~1350 - 1450 Strong

C-O stretch ~1050 - 1150 Strong

Mass Spectrometry (MS)

In a mass spectrum of 5-Hexynyl diethylborinate, the molecular ion peak (M*) would be
expected at an m/z value corresponding to its molecular weight (166.07). Common
fragmentation patterns would likely involve the loss of ethyl groups and cleavage of the hexynyl
chain.
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Experimental Protocols

While a specific, detailed protocol for the synthesis of 5-Hexynyl diethylborinate is not
available in peer-reviewed literature, a general and plausible method can be derived from
established procedures for the synthesis of borinic acid esters.

General Synthesis of Borinic Acid Esters

The synthesis of borinic acid esters typically involves the reaction of a dialkylborinic acid or a
suitable precursor with an alcohol. A common precursor is a trialkylborane, which can be
oxidized in the presence of the alcohol.

General Reaction Scheme:
(C2Hs)3B + H202 + HO-(CH2)a-C=CH - (C2H5)2B-0O-(CHz2)4-C=CH + C2Hs0OH + H20

Experimental Workflow:

| »| 5-Hexynyl diethylborinate

re Oxidizing Agent
(e.g., H202 in NaOH(aq))

Aqueous Workup
(Extraction with organic solvent)

-1 Purification
Inert Solvent (e.g., THF) (Distillation under reduced pressure)

Click to download full resolution via product page

Caption: General workflow for the synthesis of 5-Hexynyl diethylborinate.

Detailed Methodology (Hypothetical Protocol):

e Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of
5-hexyn-1-ol in an anhydrous, inert solvent such as tetrahydrofuran (THF).

o Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of triethylborane in
THF is added dropwise to the stirred solution of the alcohol.

o Oxidation: After the addition is complete, an aqueous solution of sodium hydroxide is added,
followed by the slow, dropwise addition of hydrogen peroxide (30% solution), maintaining the
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reaction temperature below 10 °C.

e Quenching and Extraction: The reaction mixture is stirred at room temperature for a specified
time and then quenched by the addition of water. The aqueous layer is extracted several
times with an organic solvent such as diethyl ether.

e Drying and Concentration: The combined organic extracts are washed with brine, dried over
an anhydrous drying agent (e.g., MgSOa), filtered, and the solvent is removed under reduced
pressure.

 Purification: The crude product is purified by vacuum distillation to yield pure 5-Hexynyl
diethylborinate.

Note: Triethylborane is pyrophoric and must be handled with extreme care under an inert
atmosphere. The oxidation reaction can be exothermic and requires careful temperature
control.

Signaling Pathways and Logical Relationships

The primary utility of 5-Hexynyl diethylborinate in a research context, particularly in drug
development, lies in its potential as a building block in "click chemistry" reactions. The terminal
alkyne can readily undergo a copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC) to form a
stable triazole linkage. This allows for the conjugation of the borinic ester moiety to various
molecules of interest, such as biomolecules or fluorescent tags.
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Reactants
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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